molecular formula C30H50O4 B1164419 Isoiridogermanal CAS No. 86293-25-6

Isoiridogermanal

Cat. No.: B1164419
CAS No.: 86293-25-6
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Description

Isoiridogermanal is an organic compound with the chemical formula C30H50O4. It is a colorless to light yellow liquid with a floral odor. This compound is primarily used in perfumes, cosmetics, and fragrances to add a floral scent. It can also be used as a food and beverage additive to provide a natural floral scent to products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoiridogermanal can be extracted from natural plants, such as Echinacea flowers or other plants. It can also be prepared by synthetic chemical methods. The specific synthetic routes may vary, but generally involve the use of organic solvents such as alcohols, ethers, and ketones .

Industrial Production Methods: In industrial settings, this compound is often isolated from the extract of rhizomes of Iris tectorum Maxim. The extraction process involves the use of organic solvents and subsequent purification steps to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Isoiridogermanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of halogens or other nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

Isoiridogermanal exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Isoiridogermanal belongs to the class of iridal-type triterpenoids. Similar compounds include:

Uniqueness: this compound is unique due to its specific combination of floral scent, anti-inflammatory properties, and cytotoxic effects. Its ability to inhibit human neutrophil elastase and induce apoptosis in cancer cells sets it apart from other similar compounds .

Biological Activity

Isoiridogermanal, a compound derived from various species of the Iris genus, particularly Iris tectorum and Iris domestica, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its cytotoxicity, anti-inflammatory effects, and potential applications in treating oral biofilms and other conditions.

Chemical Profile

This compound is classified chemically as a fatty acid with the formula C30H50O4C_{30}H_{50}O_{4} . Its structural features contribute to its biological activities, which have been the subject of various studies.

Cytotoxicity

This compound exhibits significant cytotoxic effects against cancer cell lines. Research indicates that it has an IC₅₀ value of approximately 11 μM against MCF-7 breast cancer cells and 23 μM against C32 melanoma cells . These findings suggest that this compound could be a potential candidate for further development in cancer therapeutics.

Cell LineIC₅₀ (μM)
MCF-711
C3223

Anti-inflammatory Activity

Studies have shown that this compound can inhibit the production of inflammatory cytokines. This property is crucial in mitigating conditions characterized by excessive inflammation. The mechanism involves modulation of signaling pathways associated with inflammation, although specific pathways remain to be fully elucidated .

Antimicrobial and Anti-biofilm Properties

This compound has also been evaluated for its antimicrobial efficacy, particularly against oral biofilms. Research on various Iris species indicates that extracts containing this compound can significantly inhibit the formation of biofilms by oral pathogens such as Streptococcus gordonii and Fusobacterium nucleatum . The extracts were particularly effective at disrupting existing biofilms, which is essential for preventing dental diseases.

The antimicrobial activity is believed to be linked to the inhibition of bacterial adhesion and quorum sensing, which are critical for biofilm development. The presence of myristic acid in these extracts correlates with their ability to inhibit bacterial adhesion .

Case Studies

  • Cytotoxicity Evaluation : In a recent study, this compound was tested against multiple cancer cell lines. The results demonstrated a dose-dependent response, with significant reductions in cell viability observed at concentrations correlating with its IC₅₀ values .
  • Biofilm Disruption : A study focusing on the anti-biofilm activity of Iris extracts revealed that this compound-rich extracts effectively reduced biofilm mass and viability. The leaf extracts showed superior activity compared to rhizome extracts, indicating that the part of the plant used can influence efficacy .

Properties

IUPAC Name

(2Z)-2-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxypropyl)-3-[(3E,5R,7E)-5-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dimethylcyclohexylidene]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-22(2)11-8-12-23(3)15-16-28(33)24(4)13-9-18-29(6)27(14-10-20-31)26(25(5)21-32)17-19-30(29,7)34/h11,13,15,21,27-28,31,33-34H,8-10,12,14,16-20H2,1-7H3/b23-15+,24-13+,26-25-/t27-,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTCHSWVSFQOTP-YFPNSAJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC(C(=CCCC1(C(C(=C(C)C=O)CCC1(C)O)CCCO)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C[C@H](/C(=C/CC[C@]1([C@@H](/C(=C(/C)\C=O)/CC[C@]1(C)O)CCCO)C)/C)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316765
Record name Isoiridogermanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86293-25-6
Record name Isoiridogermanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86293-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoiridogermanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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